

BR-cpd7: A Selective FGFR1/2 PROTAC Degradar for Targeted Cancer Therapy

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Compound of Interest

Compound Name: BR-cpd7

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Abstract

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in the development and progression of numerous human cancers. While small-molecule inhibitors targeting FGFRs have been developed, their clinical efficacy is often hampered by low selectivity and off-target effects. This whitepaper details the mechanism and therapeutic potential of **BR-cpd7**, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FGFR1 and FGFR2. **BR-cpd7** demonstrates high potency and selectivity, leading to the suppression of downstream signaling, cell cycle arrest, and inhibition of tumor growth in preclinical models. This document provides a comprehensive overview of **BR-cpd7**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of its role in the FGFR signaling pathway.

Introduction to FGFR Signaling and its Role in Cancer

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play crucial roles in various physiological processes, including cell proliferation, migration, differentiation, and tissue homeostasis[1]. The binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs, in the presence of heparan sulfate co-receptors, induces receptor dimerization and autophosphorylation of the intracellular kinase domains[2][3][4]. This

activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to cell survival and proliferation[1][2][5][6].

Genetic alterations in FGFRs, such as gene amplification, mutations, and chromosomal translocations, can lead to constitutive activation of the signaling pathway, driving tumorigenesis in a variety of cancers, including lung, breast, and bladder cancer[1][7][8]. Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment[2][9].

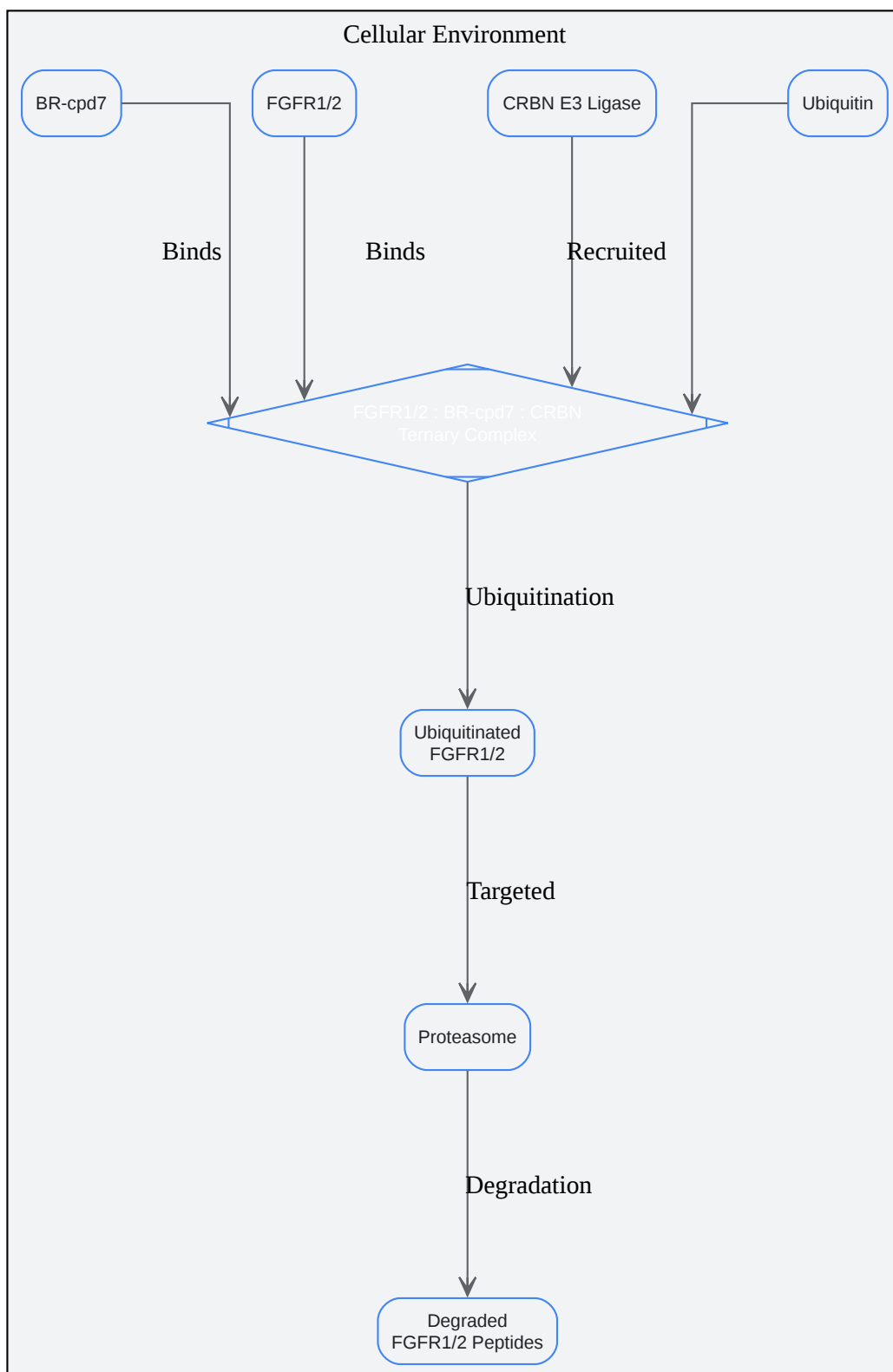
BR-cpd7: A PROTAC-Mediated Approach to Targeting FGFR1/2

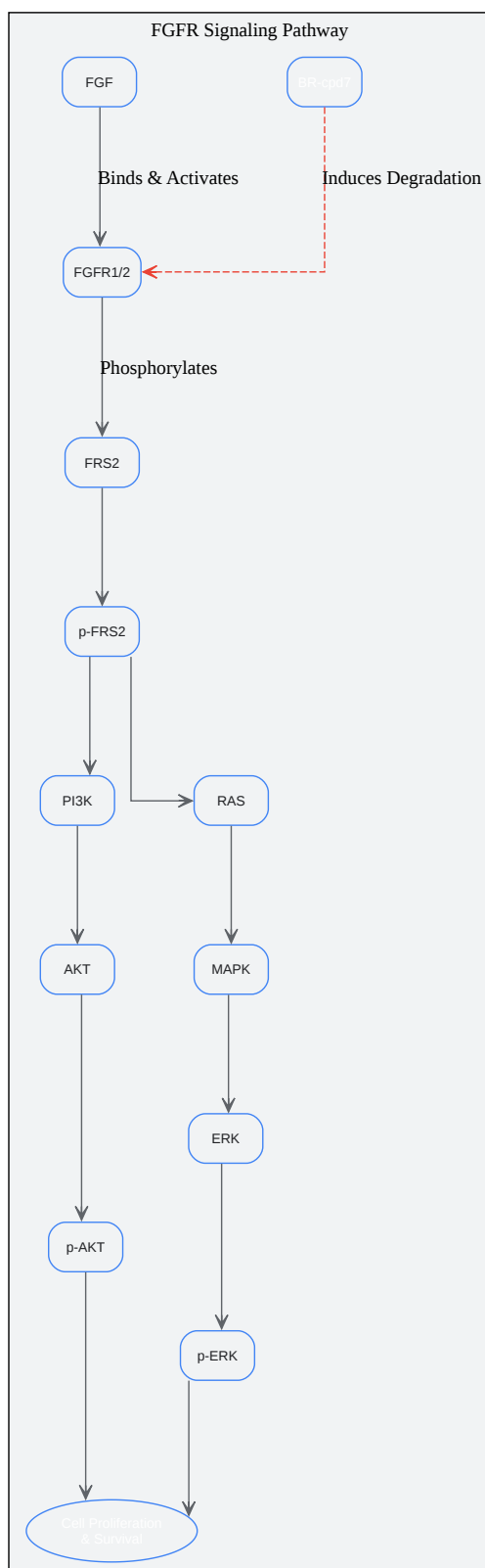
BR-cpd7 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively induce the degradation of target proteins. It consists of a ligand that binds to the target protein (FGFR1/2), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN)[1][10]. By facilitating the formation of a ternary complex between FGFR1/2, **BR-cpd7**, and the CRBN E3 ligase, **BR-cpd7** triggers the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2[1].

This degradation-based mechanism offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to target non-enzymatic functions of the protein. **BR-cpd7** has been shown to be highly selective for FGFR1 and FGFR2, while sparing FGFR3[1][7][8].

Mechanism of Action of BR-cpd7

The mechanism of action of **BR-cpd7** involves the hijacking of the ubiquitin-proteasome system to induce the degradation of FGFR1/2.





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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Selective FGFR1/2 PROTAC Degradation with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective Fibroblast Growth Factor Receptor 1/2 PROTAC degrader with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
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